Estra-1,3,5,7,9-pentaene-3,17beta-diol
Overview
Description
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as 17β-Equilenin, is a chemical compound with the molecular formula C18H20O2 . It is the 17β-metabolite of Equilin .
Molecular Structure Analysis
The molecular structure of Estra-1,3,5,7,9-pentaene-3,17beta-diol consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 268.3502 .Physical And Chemical Properties Analysis
Estra-1,3,5,7,9-pentaene-3,17beta-diol has a melting point of 214-216°C and a boiling point of 350.53°C . It has a density of 1.1199 (rough estimate) and a refractive index of 1.4800 (estimate) . It is slightly soluble in Dioxane, DMSO, and Methanol .Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of various derivatives of Estra-1,3,5,7,9-pentaene-3,17beta-diol. For instance, a study focused on the synthesis of 14-methyl steroids, including 14α-methyl-9β-estradiol and related 14α-methyl-19-norsteroids (Bischofberger & Bull, 1985). Another study investigated the palladium(0) coupling and electrocyclic ring closure in the synthesis of aromatic steroids, leading to the creation of estra-1,3,5(10),8(14),9(11)-pentaen-17-ols (Gilchrist & Summersell, 1988).
Pharmacological and Biochemical Properties
- The compound has been examined for its cytotoxic properties, estrogen receptor agonism, and affinity to specific kinases. For example, estra-1,3,5(10),6,8-pentaene-2,16α-diol showed cytotoxicity in human breast cancer cells and acted as an estrogen receptor agonist (Wai et al., 2018).
Steroidal Estrogen and Receptor Binding
- Studies have also focused on the receptor-binding properties of Estra-1,3,5,7,9-pentaene-3,17beta-diol derivatives. For instance, research on 16-hydroxymethyl-3,17-estradiol stereoisomers revealed their selective recognition by estrogen receptors, although with lower binding affinities compared to estradiol (Tapolcsányi et al., 2002).
Potential in Diagnostic Imaging
- There has been interest in developing derivatives of Estra-1,3,5,7,9-pentaene-3,17beta-diol as radiodiagnostic agents for breast cancer. For example, a series of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols were synthesized as precursors for such agents (Thiemann & Oliveira, 2006).
Insights into Steroid Chemistry and Reactions
- The compound has been used in studies to understand the intricacies of steroid chemistry, such as the effects of substituents on the hydrogenation of estra-1,3,5(10),8,14-pentaenes (Morozkina et al., 2012).
Safety And Hazards
Estra-1,3,5,7,9-pentaene-3,17beta-diol is classified as a dangerous substance according to the Globally Harmonized System (GHS). The hazard statements include H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure), and H360FD (May damage fertility or the unborn child) .
properties
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
Record name | beta-Dihydroequilenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5,7,9-pentaene-3,17beta-diol | |
CAS RN |
1423-97-8 | |
Record name | β-Dihydroequilenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Dihydroequilenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Dihydroequilenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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